

# Application Notes and Protocols: Evaluating Novel Antioxidants in Food Packaging Adhesives

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## Compound of Interest

Compound Name: *Diafen NN*

Cat. No.: *B180508*

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A-Note on **Diafen NN**: Initial literature searches did not yield any evidence of **Diafen NN** (N,N'-di(2-naphthyl)-1,4-benzenediamine) being used in food packaging adhesive research or commercial formulations. Furthermore, some studies have indicated potential carcinogenicity in animal models, which would be a significant concern for any material intended for food contact applications[1]. Therefore, the following application notes and protocols are presented as a general framework for the evaluation of novel antioxidants for use in food packaging adhesives, and not as an endorsement for the use of **Diafen NN** in this context.

## Introduction

Adhesives are a critical component in multi-layer food packaging, serving to bond different material layers together to create a composite with desired barrier properties, mechanical strength, and sealability[2][3]. The integrity of these adhesives is crucial for maintaining the safety and quality of the packaged food. Oxidative degradation of adhesive polymers, initiated by factors such as heat during processing, light exposure, or contact with oxidizing agents, can lead to a loss of adhesive strength, discoloration, and the formation of unintended chemical substances.

Antioxidants are incorporated into adhesive formulations to mitigate this degradation. They function by interrupting the oxidation process, thereby preserving the adhesive's performance and ensuring the overall safety of the packaging. When evaluating a new antioxidant for this application, a researcher must consider its chemical and physical properties, its performance

as an antioxidant within the adhesive matrix, and, most critically, its safety for food contact, which is primarily assessed through migration studies.

## Characterization of a Novel Antioxidant

Before formulation, a novel antioxidant candidate should be thoroughly characterized. The following table summarizes key properties, with data for **Diafen NN** provided for illustrative purposes only.

Property	Description	Example Value (Diafen NN)
Chemical Identity		
IUPAC Name	The systematic name of the chemical compound.	N <sup>1</sup> ,N <sup>4</sup> -di(2-naphthyl)-1,4-benzenediamine[4]
CAS Number	A unique numerical identifier assigned by the Chemical Abstracts Service.	93-46-9[4]
Molecular Formula	The chemical formula that indicates the number of each type of atom in a molecule.	C <sub>26</sub> H <sub>20</sub> N <sub>2</sub> [1]
Molecular Weight	The mass of one mole of the substance.	360.46 g/mol [4]
Physical Properties		
Melting Point	The temperature at which a solid becomes a liquid.	225-229°C[1]
Boiling Point	The temperature at which a liquid becomes a gas at a given pressure.	608.1±35.0 °C at 760 mmHg[1]
Solubility	The ability of a substance to dissolve in a solvent.	Insoluble in water (<0.1 g/100 mL at 19 °C)[1]
Safety and Handling		
Hazard Statements	Standardized phrases about the hazards of a chemical substance.	H317 (May cause an allergic skin reaction), H320 (Causes eye irritation)[4]
Storage Conditions	Recommended conditions to maintain the quality and safety of the substance.	Keep in a dark place, sealed in dry, room temperature[4]

## Experimental Protocols

The following protocols are generalized for the evaluation of a novel antioxidant in a solventless polyurethane laminating adhesive, a common type used in flexible food packaging[5].

## Protocol: Adhesive Formulation and Lamination

Objective: To prepare a laminated film using a polyurethane adhesive containing the experimental antioxidant.

Materials:

- Polyol (e.g., polyester polyol)
- Isocyanate (e.g., MDI or TDI)
- Experimental antioxidant
- Substrate films (e.g., PET, PE)
- Laboratory-scale laminator
- Mixer

Procedure:

- Antioxidant Dispersion: In a clean, dry vessel, add the desired weight percentage (e.g., 0.1-1.0% of the total formulation) of the experimental antioxidant to the polyol component.
- Mixing: Mix at a controlled temperature (e.g., 60°C) until the antioxidant is fully dissolved or homogeneously dispersed.
- Adhesive Formulation: Add the isocyanate component to the polyol/antioxidant mixture at the specified stoichiometric ratio. Mix thoroughly for the recommended time (e.g., 3 minutes).
- Lamination: Transfer the mixed adhesive to the coating head of the laminator. Apply a controlled amount of adhesive onto the primary substrate film.

- **Nipping:** Immediately bring the secondary substrate film into contact with the adhesive-coated primary film at the laminating nip.
- **Curing:** Store the laminated rolls at a controlled temperature and humidity (e.g., 40°C, 50% RH) for a specified curing time (e.g., 7-14 days) to allow for complete reaction of the polyurethane.

## Protocol: Bond Strength Testing

**Objective:** To evaluate the effect of the antioxidant on the adhesive's ability to bond two substrates.

**Materials:**

- Cured laminated film samples
- Tensile testing machine with a 180° peel fixture
- Sample cutter

**Procedure:**

- **Sample Preparation:** Cut 15 mm wide strips from the cured laminate.
- **Sample Conditioning:** Condition the strips at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.
- **Peel Test:** Separate a small portion of the two substrates at one end of the strip and clamp them into the grips of the tensile tester.
- **Data Acquisition:** Conduct a 180° peel test at a constant crosshead speed (e.g., 100 mm/min). Record the force required to separate the two layers.
- **Analysis:** Calculate the average peel strength in N/15mm. Compare the results of the formulation containing the experimental antioxidant to a control formulation without the antioxidant.

## Protocol: Migration Testing

Objective: To determine if the antioxidant or its degradation products migrate from the adhesive into food simulants. This is a critical step for regulatory compliance[6][7][8].

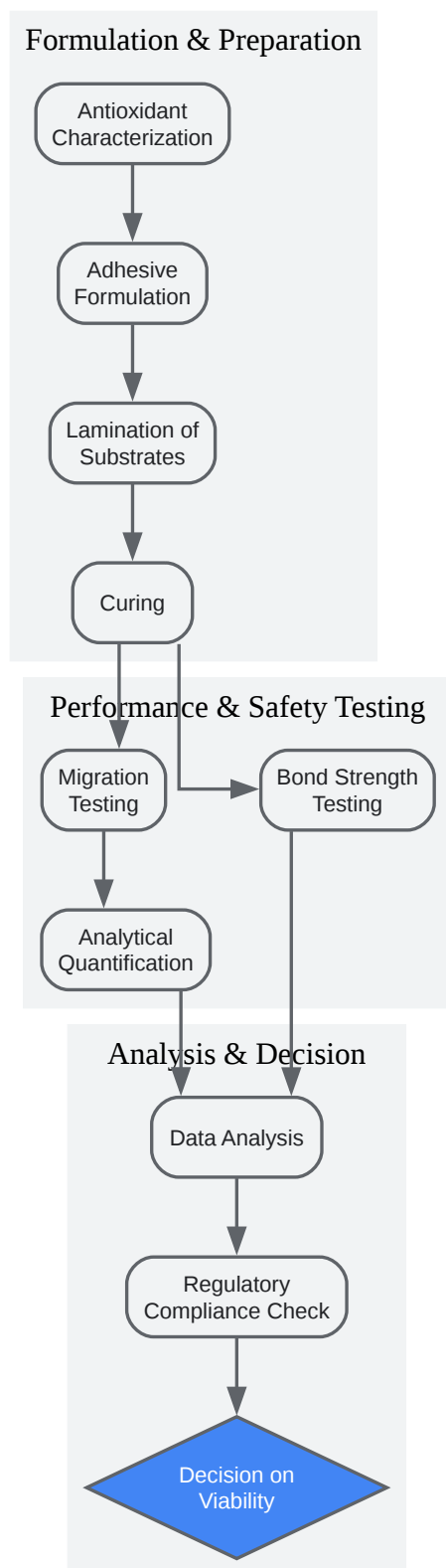
Materials:

- Cured laminated film samples
- Migration cells
- Food simulants (as specified by regulations, e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)
- Incubator or oven
- Analytical instrumentation (e.g., LC-MS, GC-MS)
- Validated analytical standards for the antioxidant

Procedure:

- **Sample Preparation:** Cut samples of the laminated film to fit the migration cells. Ensure only the food-contact side of the laminate will be exposed to the simulant.
- **Cell Assembly:** Assemble the migration cells with the laminate sample, creating a seal to hold the food simulant.
- **Exposure:** Fill the cells with the pre-heated food simulant. Place the cells in an incubator at conditions representative of the intended use (e.g., 10 days at 40°C for long-term storage).
- **Sample Collection:** At the end of the exposure period, remove the food simulant from the cells.
- **Analysis:** Analyze the food simulant using a validated analytical method (e.g., LC-MS) to quantify the concentration of the antioxidant and any potential reaction byproducts.
- **Compliance Check:** Compare the migration levels to the specific migration limits (SMLs) set by regulatory bodies like the FDA or EFSA.

## Visualizations



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Caption: Workflow for evaluating a new antioxidant in food packaging adhesives.

Caption: Role of an antioxidant in preventing adhesive degradation.

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